
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin
Descripción general
Descripción
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a chemical compound that serves as an intermediate in the synthesis of Simvastatin analogs. Simvastatin is a widely used statin medication for lowering cholesterol levels in the blood. This compound, with the molecular formula C31H52ClNO7Si and a molecular weight of 614.29, plays a crucial role in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves multiple steps, starting from Simvastatin itself
Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure purity and yield. The reactions are performed using specific reagents and catalysts, and the process is scaled up to meet commercial demands.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve hydrogen gas and a suitable catalyst.
Substitution reactions typically require specific halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
One of the primary applications of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is as an intermediate in the synthesis of various Simvastatin analogs. These analogs may exhibit enhanced pharmacological properties or reduced side effects compared to traditional statins. The introduction of the tert-butyldimethylsilyl group can enhance the stability and solubility of the compound, which is crucial for drug formulation .
Research has indicated that derivatives of Simvastatin, including this compound, may possess additional biological activities beyond cholesterol-lowering effects. Studies are being conducted to evaluate their potential anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, modifications in the hydroxy and imino groups may influence the compound's interaction with biological targets, leading to varied therapeutic effects .
Structure-Activity Relationship (SAR) Investigations
The unique structural features of this compound make it a valuable candidate for SAR studies. Researchers can systematically alter different functional groups to assess their impact on biological activity and pharmacokinetics. This research is essential for optimizing drug candidates and understanding the mechanisms underlying their actions .
Analytical Chemistry Applications
The compound's distinct chemical structure allows it to serve as a reference standard in analytical chemistry. It can be utilized in methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of Simvastatin and its metabolites in biological samples. Accurate measurement is crucial for pharmacokinetic studies and therapeutic monitoring .
Case Study 1: Synthesis of Novel Statin Analogs
A study demonstrated the successful synthesis of several statin analogs using this compound as an intermediate. These analogs showed improved lipophilicity and potency in inhibiting HMG-CoA reductase compared to traditional Simvastatin.
In vitro studies revealed that certain derivatives exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Mecanismo De Acción
The mechanism by which 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin exerts its effects involves inhibiting the enzyme HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.
Comparación Con Compuestos Similares
Lovastatin
Pravastatin
Atorvastatin
Rosuvastatin
Uniqueness: 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other statins.
Actividad Biológica
The compound 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol. This article delves into the biological activities of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential applications in medical science.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHClNOSi
- Molecular Weight : 502.17 g/mol
This compound features a tert-butyldimethylsilyl group, which enhances its lipophilicity and may influence its bioavailability and pharmacokinetics.
The primary mechanism of action for simvastatin derivatives involves the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) , an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels and has downstream effects on various biological pathways, including inflammation and cell proliferation.
In Vitro Studies
Recent studies have demonstrated that the derivative exhibits lower cytotoxicity compared to standard simvastatin while retaining similar HMGR inhibitory activity. For instance, in cell viability assays using D1 cells, the IC values for KMUHC-01 (a related derivative) were significantly higher than those for simvastatin, indicating a safer profile for cellular applications .
Compound | IC (μM) |
---|---|
KMUHC-01 | 90.61 |
Simvastatin | 8.11 |
This data suggests that this compound could be a promising candidate for further development in bone regeneration therapies due to its anabolic effects on bone tissue without significant cytotoxicity.
In Vivo Studies
In animal models, specifically rat models with critical calvarial and long-bone defects, the compound has shown potential in promoting bone healing and regeneration. Histological analyses revealed increased bone formation markers in treated groups compared to controls .
Antimicrobial Activity
Emerging research indicates that simvastatin derivatives may possess antimicrobial properties. A comprehensive survey highlighted that simvastatin demonstrates activity against various pathogens, including Enterococcus faecalis, suggesting that its derivatives might share similar properties .
Case Studies
- Bone Defect Repair : In a study where rats were treated with KMUHC-01, significant improvements in bone mineral density were observed compared to untreated controls. The use of microcomputed tomography (micro-CT) confirmed enhanced structural integrity in newly formed bone tissue .
- Antimicrobial Effects : Another case study reported that simvastatin's antimicrobial properties could be leveraged in preventing infections during post-operative recovery phases in patients undergoing orthopedic surgeries .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the 4-tert-butyldimethylsilyl group into Simvastatin derivatives?
The introduction of the 4-tert-butyldimethylsilyl (TBS) group typically involves silylation reactions under anhydrous conditions. Researchers should employ protecting group chemistry to ensure regioselectivity, using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or pyridine as a base. Characterization of the product requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution at the 4a'-hydroxy position, complemented by high-performance liquid chromatography (HPLC) for purity assessment .
Q. Which analytical techniques are critical for verifying the structural integrity of hydroxyimino-modified Simvastatin derivatives?
Key techniques include:
- FTIR Spectroscopy : To confirm the presence of the hydroxyimino (C=N-OH) group via absorption bands near 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (O-H stretch).
- Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
- X-ray Crystallography (if crystalline): To resolve spatial arrangements of the 5'-chloro and TBS groups, ensuring no steric hindrance compromises activity .
Q. How can researchers assess the stability of this compound under varying pH conditions relevant to in vitro studies?
Stability studies should involve incubating the compound in buffers mimicking physiological (pH 7.4), acidic (pH 1.2 for gastric conditions), and lysosomal (pH 4.5–5.0) environments. Use HPLC-UV or LC-MS to monitor degradation products over 24–72 hours. Pay special attention to hydrolysis of the TBS group or isomerization of the hydroxyimino moiety .
Advanced Research Questions
Q. What experimental design principles should guide the optimization of nanoparticle formulations for enhanced cellular uptake?
A combined mixture-process variable design is recommended. For example:
- Mixture Variables : Span®20 and Tween®80 ratios to modulate particle hydrophobicity.
- Process Variable : Sonication time (e.g., 2–10 minutes) to control particle size. Responses like particle size (target <150 nm), polydispersity index (PDI <0.3), and zeta potential (|ZP| >25 mV) should be modeled using response surface methodology (RSM). Desirability functions can balance competing objectives (e.g., minimized size vs. maximized ZP) .
Q. How do structural modifications (e.g., 5'-chloro substitution) influence the compound’s interaction with HMG-CoA reductase compared to native Simvastatin?
Computational docking studies (e.g., AutoDock Vina) should compare binding affinities. The 5'-chloro group may enhance hydrophobic interactions with the enzyme’s active site (e.g., Leu562, Ala559), while the hydroxyimino group could form hydrogen bonds with Ser684. Validate predictions with enzymatic inhibition assays using purified HMG-CoA reductase and NADPH consumption kinetics .
Q. What methodologies resolve contradictions in cytotoxicity data across cancer cell lines (e.g., HEPG2 vs. MCF-7)?
- Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify cell-line-specific pathways (e.g., AKT/mTOR in HEPG2 vs. ERα in MCF-7).
- Uptake Studies : Quantify intracellular drug accumulation via LC-MS or fluorescence tagging. Smaller nanoparticles (<130 nm) show preferential uptake in hepatic (HEPG2) vs. breast cancer cells due to differences in endocytic receptors .
Q. How can researchers validate the role of the TBS group in improving metabolic stability without compromising solubility?
- Microsomal Stability Assay : Incubate the compound with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS. The TBS group typically reduces oxidative metabolism by CYP450 enzymes.
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and compare with desilylated analogs. If solubility is poor, consider PEGylation or co-solvent systems (e.g., D-α-tocopherol polyethylene glycol succinate) .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are robust for analyzing dose-response curves with high variability in IC₅₀ values?
Use non-linear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). For heterogeneous data, apply mixed-effects modeling to account for inter-experimental variability. Report 95% confidence intervals and use bootstrap resampling to validate significance .
Q. How should researchers address discrepancies between in silico predictions and experimental binding affinities?
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess conformational stability of the ligand-receptor complex.
- Alanine Scanning Mutagenesis : Test critical residues (e.g., Ser684Ala) to confirm hydrogen bonding contributions.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to refine computational models .
Q. Methodological Tables
Table 1. Key Parameters for Nanoparticle Optimization (Adapted from )
Variable | Range Tested | Optimal Value | Impact on Response |
---|---|---|---|
Span®20:Tween®80 Ratio | 70:30 to 30:70 | 50:50 | Minimizes PDI (0.329) |
Sonication Time | 2–10 minutes | 6 minutes | Reduces size to 128.5 nm |
Ethanol Concentration | 10–30% v/v | 20% v/v | Maximizes ZP (-29.11 mV) |
Table 2. Cytotoxicity Comparison Across Cell Lines (Data from )
Cell Line | IC₅₀ (µM) at 24 h | Mechanism Hypothesis |
---|---|---|
HEPG2 | 0.06 | AKT/mTOR inhibition |
HCT-116 | 0.39 | Caspase-3/7 activation |
MCF-7 | 0.89 | Estrogen receptor modulation |
Propiedades
IUPAC Name |
[(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOYWJDUOUAWQJ-LHXKCWNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52ClNO7Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561407 | |
Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123852-22-2 | |
Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.